2-(Naphthalen-1-yl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)pyrrolidine hydrochloride is a chemical compound that features a naphthalene ring attached to a pyrrolidine ring, with a hydrochloride group
Synthetic Routes and Reaction Conditions:
Reduction of Naphthalen-1-yl Pyrrolidine: The compound can be synthesized by reducing naphthalen-1-yl pyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: NaBH4, H2 with a palladium catalyst, in methanol or ethanol.
Substitution: Nucleophiles like halides or alkyl groups, in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
2-(Naphthalen-1-yl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biological assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Naphthalen-1-yl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction pathways, ion channels, or neurotransmitter systems.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)ethanol: This compound has a similar naphthalene structure but differs in the functional group.
2-(Naphthalen-1-yl)thiophene: Another compound with a naphthalene ring, but with a thiophene group instead of pyrrolidine.
1-Naphthalen-2-yl-ethylamine: Similar naphthalene structure with an ethylamine group.
Uniqueness: 2-(Naphthalen-1-yl)pyrrolidine hydrochloride is unique due to its pyrrolidine ring, which imparts different chemical properties and reactivity compared to the other compounds listed
Properties
IUPAC Name |
2-naphthalen-1-ylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYIZTMJQRUSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.